3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride
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Overview
Description
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C8H7N3OS·HCl. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride typically involves the reaction of 5-amino-1,2,4-thiadiazole with phenol under specific conditions. One common method includes the use of hydrazinecarbothioamide and carbon disulfide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic applications against infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
5-amino-1,3,4-thiadiazole-2-thiol: Exhibits significant biological activities, including enzyme inhibition.
Uniqueness
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride stands out due to its unique combination of a phenolic group and a thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit urease and other enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2680534-18-1 |
---|---|
Molecular Formula |
C8H8ClN3OS |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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